Magnesium;trisilicate;hydrate
Description
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Structure
2D Structure
Properties
Molecular Formula |
H2MgO13Si3-10 |
|---|---|
Molecular Weight |
318.57 g/mol |
IUPAC Name |
magnesium;trisilicate;hydrate |
InChI |
InChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4; |
InChI Key |
QYMRGIBGPRCTOH-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Overview of Magnesium Silicate Hydrates M S H and Their Interdisciplinary Significance
Magnesium silicate (B1173343) hydrates (M-S-H) are a group of compounds formed from the reaction of magnesium oxide and silica (B1680970) in the presence of water. nih.goviaea.org The structure of M-S-H is often compared to that of hydrated clays. rilem.net These materials are gaining attention in various fields for several reasons:
Cement Chemistry: M-S-H is being investigated as a potential low-pH cement, which is particularly relevant for applications such as the encapsulation of nuclear waste. nih.govlib4ri.ch Binders containing M-S-H show promise due to their good mechanical properties, dense microstructure, and potential resistance to leaching. nih.gov
Geochemistry: Natural M-S-H has been identified as a cementing agent in geological formations. nih.gov The study of natural M-S-H provides insights into low-temperature geological processes and the interaction of minerals and fluids in the Earth's crust. nih.gov
Materials Science: The synthesis and characterization of M-S-H phases are areas of active research. Scientists are exploring how to control the properties of these materials for various applications, including their use as binders and for potential 3D printing in extraterrestrial environments. rilem.net
Scope of Academic Research in Synthetic and Naturally Occurring Forms
Academic inquiry into magnesium trisilicate (B10819215) hydrate (B1144303) encompasses both its synthetic production and its natural mineral forms.
Synthetic Magnesium Trisilicate Hydrate
Synthetic magnesium trisilicate is typically produced through a precipitation reaction involving a soluble silicate (B1173343), such as sodium silicate, and a soluble magnesium salt, like magnesium sulfate (B86663). google.comresearchgate.net Research in this area often focuses on:
Synthesis Methods: Studies have investigated various synthesis techniques, such as the reverse strike method, to control the properties of the resulting material. researchgate.net
Characterization: Researchers use a variety of analytical techniques, including X-ray diffraction (XRD), infrared spectroscopy (IR), and thermogravimetric/differential thermal analysis (TG/DTA), to characterize the crystal structure, composition, and thermal behavior of synthetic magnesium trisilicate. researchgate.net
Surface Properties: A significant area of research is the material's high surface area and porous nature. google.com Some synthetic forms can have a surface area of at least 400 m²/g, contributing to their adsorptive capabilities. google.com
Naturally Occurring Magnesium Trisilicate Hydrate
In nature, hydrated magnesium trisilicate is found in minerals like sepiolite (B1149698) and meerschaum. bmj.comresearchgate.net Research on these naturally occurring forms includes:
Mineralogy and Geology: Geologists study the formation and occurrence of sepiolite and palygorskite, which are fibrous clay minerals. ethz.chusgs.gov These minerals typically form in alkaline environments with high silicon and magnesium activity, such as in shallow seas, lakes, and calcareous soils. usgs.gov
Crystal Structure: The crystal structures of sepiolite and palygorskite are complex and have been a subject of detailed study. They are characterized by continuous tetrahedral silica (B1680970) ribbons. ethz.chusgs.gov
Fundamental Structural Relationship to Other Silicate Minerals
Precipitation-Based Synthesis Routes
The most common and economically viable method for producing magnesium trisilicate hydrate on an industrial scale is through controlled precipitation from aqueous solutions. This technique involves the reaction of a soluble magnesium salt with a soluble silicate, leading to the formation of an insoluble magnesium trisilicate hydrate precipitate.
Utilization of Soluble Magnesium Salts and Silicate Precursors
The synthesis of magnesium trisilicate hydrate is typically accomplished by reacting an aqueous solution of a soluble magnesium salt with a solution of an alkali metal silicate.
Commonly used soluble magnesium salts include:
Magnesium Sulfate (B86663) (MgSO₄)
Magnesium Nitrate (B79036) (Mg(NO₃)₂)
Magnesium Chloride (MgCl₂)
The silicate precursor is generally a sodium silicate (Na₂O·nSiO₂) solution. The reaction results in the precipitation of magnesium trisilicate hydrate, leaving a soluble salt, such as sodium sulfate or sodium nitrate, in the solution. The fundamental reaction can be represented as:
2MgSO₄(aq) + 3Na₂SiO₃(aq) + nH₂O(l) → Mg₂Si₃O₈·nH₂O(s) + 2Na₂SO₄(aq)
The resulting precipitate is then filtered, washed to remove soluble byproducts, and dried to yield the final product. researchmap.jpnih.gov While magnesium sulfate and nitrate are frequently cited, other soluble salts like magnesium chloride, bromide, acetate (B1210297), and chlorate (B79027) can also be utilized. google.com
Influence of Reaction Parameters on Material Characteristics
The physicochemical properties of the synthesized magnesium trisilicate hydrate, such as surface area, pore size, and purity, are highly dependent on the conditions of the precipitation reaction. Careful control of these parameters is essential for tailoring the material for specific applications.
The pH of the reaction medium is a critical parameter that significantly influences the product's characteristics. The precipitation of magnesium silicate is highly pH-dependent, with an alkaline medium being essential for the reaction to proceed effectively. doi.orgresearchgate.net
Research indicates that maintaining a pH above 10 is crucial to prevent the co-precipitation of impurities like magnesium hydroxide (B78521). mdpi.com The precipitation rate increases at a high pH. doi.org Studies have shown that pH has a substantial effect on the surface texture of the final product. researchgate.net For instance, in one study, the precipitation of 99% of silicon was achieved at a pH of 9. researchgate.net Controlling the free alkali in the reaction mixture within a pH range of 8 to 12, and more specifically between 9 and 10, has been identified as a key factor in producing high-quality magnesium trisilicate.
The temperature and concentration of the reactants directly affect the kinetics of the precipitation reaction. Generally, an increase in reaction temperature accelerates the rate of chemical reactions. researchgate.net Experimental studies on magnesium silicate precipitation have shown that the rate of formation is faster at higher temperatures. researchgate.net For example, in experiments conducted between 60°C and 120°C, more magnesium silicate precipitated at a faster rate as the temperature increased. researchgate.net One patented process specifies a preferable reaction temperature of 30-40°C, within a broader possible range of 10-60°C.
Reactant concentration also plays a vital role. A continuous production process patent describes maintaining a specific excess concentration of the magnesium salt in the mother liquor to enhance the filtering characteristics of the precipitate. google.com The feed rates and concentrations of the reactant solutions are interdependent variables that are controlled to achieve the desired product qualities. google.com For instance, one process uses a magnesium sulfate solution of 283 g/L and a sodium silicate solution of 175 g/L, with specific feed rates to maintain an excess of magnesium sulfate in the reaction vessel. google.com
| Parameter | Condition | Effect on Product/Kinetics | Source |
| pH | > 10 | Prevents Mg(OH)₂ co-precipitation; Influences surface texture. | mdpi.comresearchgate.net |
| Temperature | 80-120°C | Faster precipitation rate and more precipitate formed. | researchgate.net |
| Temperature | 30-40°C | Preferred reaction temperature in a specific patented process. | |
| Concentration | Excess MgSO₄ | Enhances filtering characteristics and wettability. | google.com |
The order in which the reactants are mixed, known as the "strike method," has a profound impact on the microstructure of the resulting magnesium trisilicate hydrate. The two primary methods are the forward strike and the reverse strike.
Forward Strike: In this conventional method, the sodium silicate solution is added to the magnesium salt solution.
Reverse Strike: In this method, the magnesium salt solution (e.g., Mg(NO₃)₂) is added to the sodium silicate solution.
Research has demonstrated a significant difference in the material properties based on the strike method used. A study comparing these two methods found that the reverse strike method produced a material with a significantly higher specific surface area (568.93 m²/g) and a microporous structure. In contrast, the forward strike method resulted in a material with a lower surface area (179.4 m²/g) and a mesoporous structure. researchgate.net This highlights that the sequence of addition is a key tool for tailoring the pore architecture of the material. researchgate.net
| Strike Method | Specific Surface Area (m²/g) | Dominant Pore Type |
| Reverse Strike (Mg(NO₃)₂ added to Na₂O·nSiO₂) | 568.93 | Microporous |
| Forward Strike (Na₂O·nSiO₂ added to Mg(NO₃)₂) | 179.4 | Mesoporous |
Post-Synthesis Modifications and Their Structural Implications
After the initial precipitation and separation, the magnesium trisilicate hydrate can undergo further processing to modify its properties. These post-synthesis treatments can alter the material's crystallinity, surface area, and pore distribution.
Common post-synthesis modifications include:
Drying: The wet filter cake obtained after filtration is dried to produce a stable, free-flowing powder. Common industrial methods include spray drying, which produces fine, spherical particles, and tray or oven drying. researchgate.net The drying temperature must be sufficient to remove water but remain below the point of thermal decomposition. researchgate.net
Calcination: This involves heating the material to a high temperature. Calcination of magnesium trisilicate at 450°C has been shown to increase its degree of crystallinity while reducing the specific surface area. researchgate.net This process can also change the pore structure, for example, by increasing the number of mesopores. researchgate.net
Acid Activation: Treating the precipitate with an acid, such as 15% sulfuric acid (H₂SO₄), is another modification technique. This process can lead to the replacement of Mg²⁺ ions with H⁺ to form Si-OH groups on the surface. researchgate.net Similar to calcination, acid activation has been found to reduce the specific surface area and alter the pore width distribution, with most activated samples becoming mesoporous. researchgate.net
These modifications demonstrate that the properties of the initially precipitated amorphous magnesium silicate hydrate can be further refined to meet the requirements of specific applications.
Effects of Calcination on Crystal Phase and Surface Area
Calcination, a post-synthesis heat treatment, significantly alters the properties of magnesium trisilicate hydrate. When subjected to a temperature of 450°C, the amorphous precursor undergoes a transformation to a crystalline phase. smolecule.com This process, however, leads to a reduction in the specific surface area. researchgate.netustb.edu.cn
One of the key changes observed during calcination is the impact on the material's porosity. The heat treatment promotes the formation of mesopores, which are pores with diameters between 2 and 50 nanometers. researchgate.netustb.edu.cn This alteration in pore structure is a result of dehydroxylation, the removal of hydroxyl groups from the hydrated compound.
Impact of Acidic Activation on Pore Structure and Composition
Acidic activation is another post-synthesis modification that refines the characteristics of magnesium trisilicate hydrate. Treatment with an acid, such as 15% sulfuric acid, induces notable changes in the material's composition and pore structure. researchgate.netustb.edu.cn
The primary effect of acidic activation is the leaching of magnesium ions (Mg²⁺) from the silicate structure. smolecule.com This process results in the formation of silanol (B1196071) groups (Si-OH) on the surface, which in turn enhances the surface acidity. smolecule.com Similar to calcination, acidic activation also influences the pore distribution, leading to an increase in the proportion of mesopores. researchgate.netustb.edu.cn The replacement of Mg²⁺ with protons (H⁺) is a key mechanism in this transformation. researchgate.netustb.edu.cn
| Treatment | Effect on Crystal Phase | Effect on Surface Area | Effect on Pore Structure |
| Calcination (450°C) | Converts amorphous to crystalline smolecule.com | Reduces surface area researchgate.netustb.edu.cn | Increases quantity of mesopores researchgate.netustb.edu.cn |
| Acidic Activation (15% H₂SO₄) | Increases crystalline degree researchgate.netustb.edu.cn | Reduces surface area researchgate.netustb.edu.cn | Increases mesopore fraction researchgate.netustb.edu.cn |
Novel Raw Material Sources for Synthesis (e.g., Boiler Scale)
In the quest for more sustainable and cost-effective production methods, researchers have explored alternative raw material sources for the synthesis of magnesium trisilicate. One such innovative approach utilizes boiler scale, a deposit that forms in boilers and contains magnesium compounds. google.com
A patented method describes a process that uses boiler scale as a primary raw material. google.com The main components of boiler scale suitable for this process include magnesium ions (Mg²⁺), calcium ions (Ca²⁺), magnesium hydroxide (Mg(OH)₂), and calcium carbonate (CaCO₃). google.com This method presents a "low-cost" and "mild" reaction condition alternative for producing magnesium trisilicate. google.com
Hydrothermal Crystallization Methods
Hydrothermal crystallization offers a pathway to synthesize magnesium silicate hydrates with well-defined structures. This method involves reacting magnesium and silicon sources in an aqueous solution under elevated temperature and pressure.
Research has demonstrated the synthesis of micro/nanoscale magnesium silicate with a hierarchical structure using mesoporous silica as the silicon source under hydrothermal conditions. The resulting material exhibits a high specific surface area and a significant pore volume. Another study detailed a one-pot hydrothermal method to fabricate uniform hierarchical porous magnesium silicate microspheres without the use of templates or organic additives.
A novel approach using ordinary silica gel as both a template and silicon source has been explored. researchgate.net In this method, the silica gel is dissolved, and subsequently, hydrated magnesium silicate (MSH) is formed within the silica gel framework through the co-precipitation of silicate and magnesium ions. researchgate.net This process, followed by hydrothermal treatment, results in a flower-like structure composed of nanofilms with high adsorption capacity. researchgate.net
Sol-Gel Processing for Magnesium Silicate Hydrate Formation
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. This method allows for the synthesis of magnesium silicate hydrates with controlled composition and properties at relatively low temperatures.
The process typically involves the hydrolysis and polycondensation of precursors, such as metal alkoxides, to form a "sol" – a colloidal suspension of solid particles in a liquid. Further processing leads to the formation of a "gel," which is a continuous solid network containing a liquid phase.
In the context of magnesium silicate hydrate synthesis, a modified sol-gel route has been used to create binary magnesium silicate glasses. researchgate.net This method allows for the production of amorphous glasses at temperatures as low as 500°C. researchgate.net The reactivity of these glasses can be tuned by adjusting the magnesium oxide (MgO) content. researchgate.net Initially, Mg²⁺ ions act as network modifiers, leading to depolymerization and increased reactivity. researchgate.net However, at higher concentrations, magnesium can act as a network former, resulting in polymerization and decreased reactivity. researchgate.net Another approach utilizes magnesium nitrate hexahydrate and colloidal silica as precursors, which are then gelled, dried, and calcined to produce magnesium silicate.
Spectroscopic Analysis Techniques
Spectroscopic techniques are pivotal in elucidating the molecular and atomic-level details of magnesium trisilicate hydrate. These methods provide insights into its chemical bonding, the connectivity of its silicate network, surface composition, and hydration structures.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in magnesium trisilicate hydrate. researchgate.net The FTIR spectrum of this compound exhibits several characteristic absorption bands that provide a fingerprint of its molecular structure.
Key vibrational bands observed in the FTIR spectrum of magnesium trisilicate hydrate include:
Si-O-Si Asymmetric Stretching: A prominent band in the region of 1010–1040 cm⁻¹ is attributed to the asymmetric stretching vibrations of the silicon-oxygen-silicon bonds, which form the backbone of the silicate structure. smolecule.com
Si-O-Mg Vibrations: The interaction between silicon, oxygen, and magnesium atoms gives rise to specific vibrational modes, which are also observed in the FTIR spectrum. smolecule.com
O-H Stretching of Adsorbed and Structural Water: A broad band centered around 3400 cm⁻¹ corresponds to the stretching vibrations of hydroxyl groups (O-H) from adsorbed water molecules. smolecule.com Sharper peaks, sometimes observed around 3581 and 3552 cm⁻¹, are attributed to the symmetric and antisymmetric stretching modes of water molecules coordinated to magnesium ions. researchgate.net
H-O-H Bending of Water: A peak at approximately 1630 cm⁻¹ is due to the bending vibration of water molecules. smolecule.com
O-Si-O Bending Vibrations: The bending vibrations of the O-Si-O groups within the silicate tetrahedra are typically observed in the 460–480 cm⁻¹ range. smolecule.com
The presence and characteristics of these bands can be influenced by processing methods, such as co-processing with other substances, which can lead to the formation of new intermolecular hydrogen bonds. researchgate.net
Table 1: Characteristic FTIR Absorption Bands of Magnesium Trisilicate Hydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3400-3700 | O-H stretching of water and silanol groups | smolecule.comscribd.com |
| 1630 | H-O-H bending of adsorbed water | smolecule.com |
| 1010-1040 | Asymmetric Si-O-Si stretching | smolecule.com |
| 790-800 | Symmetric Si-O-Si stretching | smolecule.com |
| 460-480 | O-Si-O bending | smolecule.com |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environments and connectivity within the silicate structure of magnesium trisilicate hydrate.
²⁹Si Magic Angle Spinning (MAS) NMR is instrumental in determining the degree of polymerization of the silicate tetrahedra. The different silicon environments are categorized as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other silicate tetrahedra.
Deconvolution of the ²⁹Si MAS NMR spectra of magnesium silicate hydrate (M-S-H) gels reveals the presence of different Qⁿ species. researchgate.net The relative concentrations of these species provide insights into the connectivity and polymerization of the silicate network. researchgate.netmdpi.com For instance, an increase in the Q³/Q² ratio suggests a higher degree of tetrahedral polymerization. mdpi.com The chemical shifts observed in ²⁹Si MAS NMR are sensitive to the local environment, including the number of neighboring silicon and magnesium atoms.
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species in Silicates
| Qⁿ Species | Description | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Q⁰ | Monomeric SiO₄ tetrahedra | -60 to -80 |
| Q¹ | End-chain SiO₄ tetrahedra | -78 to -88 |
| Q² | Middle-chain SiO₄ tetrahedra | -85 to -98 |
| Q³ | Branching SiO₄ tetrahedra | -95 to -110 |
| Q⁴ | Fully cross-linked SiO₄ tetrahedra | -105 to -120 |
Solid-state NMR, particularly ²⁵Mg NMR, offers a direct probe into the local coordination environment of magnesium ions. fsu.edu Studies on silicate glasses have shown the coexistence of multiple Mg-O coordination environments, primarily four-fold (MgIV) and six-fold (MgVI) coordinated magnesium. fsu.edunih.gov The average Mg-O coordination number can be influenced by the presence of other cations in the glass structure. fsu.edunih.gov
The chemical shifts in ²⁵Mg NMR are sensitive to the coordination number, with distinct ranges for different coordination environments. fsu.edu This technique has been crucial in resolving controversies regarding the coordination of magnesium in silicate materials. fsu.edunih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms on the surface of magnesium trisilicate hydrate. researchgate.net XPS provides information about the first few monolayers of the material's surface. researchgate.net
In the analysis of magnesium-containing systems, XPS can distinguish between different chemical states of magnesium, such as in magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and magnesium carbonates. nih.gov The binding energies of the core-level electrons (e.g., Mg 2p, O 1s, Si 2p) are characteristic of the element and its chemical environment. For example, the O 1s spectrum can be deconvoluted to identify contributions from oxides, hydroxides, and carbonates. nih.gov This technique is particularly useful for studying surface reactions and the formation of different phases on the material. researchgate.netnih.gov
Table 3: Representative Binding Energies from XPS Analysis of Magnesium Silicate Systems
| Element | Orbital | Binding Energy (eV) | Associated Species | Reference |
|---|---|---|---|---|
| Mg 2p | ~50.1 | MgO | nih.gov | |
| Mg 2p | ~50.5 | Mg-O/OH | nih.gov | |
| Mg 2p | ~51.4 | Mg(OH)₂ or MgCO₃ | nih.gov | |
| O 1s | ~530.0-531.0 | Magnesium Oxides | nih.gov | |
| O 1s | ~530.0-533.2 | Magnesium Hydrates | nih.gov | |
| O 1s | ~533.2-533.5 | Magnesium Carbonates | nih.gov |
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a material. It is particularly sensitive to the vibrations of non-polar bonds and can be used to study the structure of the silicate network and the nature of hydration.
The Raman spectrum of hydrated magnesium compounds shows characteristic bands for the vibrational modes of water molecules. mdpi.comusra.edu The O-H stretching and H-O-H bending modes of water are sensitive to their local environment, including hydrogen bonding and coordination to metal ions. mdpi.com For instance, the O-H stretching frequencies can be significantly shifted upon complexation with magnesium sulfate. nasa.gov
Lattice vibration modes, involving the vibrations of Mg-O bonds, typically appear in the low-frequency region of the Raman spectrum (below 500 cm⁻¹). usra.edu The number and position of these peaks can provide information about the crystal structure and the coordination of magnesium.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Diffraction and Scattering Studies
Diffraction and scattering techniques are pivotal in elucidating the atomic and molecular structure of materials. In the context of magnesium trisilicate hydrate, these methods provide critical insights into its crystallinity, phase composition, and the nature of its structural domains.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Amorphous Content
X-ray Diffraction (XRD) is a primary analytical technique for investigating the structural properties of magnesium trisilicate hydrate. It is instrumental in distinguishing between crystalline and amorphous phases within the material. The crystalline form of magnesium trisilicate typically exhibits an orthorhombic crystal structure. researchgate.net This structure gives rise to a characteristic XRD pattern with distinct diffraction peaks corresponding to specific lattice spacings (d-spacings).
The presence of amorphous, or non-crystalline, content is identified by broad, diffuse humps in the XRD pattern, often appearing between 20° and 30° 2θ. smolecule.com The degree of crystallinity can be influenced by the synthesis method; for instance, materials prepared by precipitation may initially be amorphous. researchgate.net Subsequent treatments like calcination can increase the degree of crystallinity. researchgate.net The intensity and sharpness of the diffraction peaks are directly related to the amount and perfection of the crystalline phases present.
A summary of characteristic XRD peaks for a crystalline form of magnesium trisilicate is presented below.
| Peak Position (°2θ) | d-Spacing (Å) |
| 19.8 | 4.48 |
| 26.7 | 3.34 |
| 35.1 | 2.56 |
This table presents typical XRD d-spacings for a crystalline magnesium trisilicate variant.
Assessment of Nanocrystalline and Poorly Crystalline Domains
Magnesium silicate hydrates (M-S-H), a class of compounds to which magnesium trisilicate hydrate belongs, are often characterized as being composed of nanocrystallite hydrated phyllosilicates. researchgate.net These materials can possess a structure that is more disordered than well-defined crystals like talc. mdpi.com
XRD is also a crucial tool for assessing these poorly crystalline and nanocrystalline domains. The broadening of diffraction peaks in an XRD pattern is an indicator of reduced crystallinity and the presence of very small crystallites, typically in the nanometer range. mdpi.com This peak broadening suggests a limited long-range order in the atomic arrangement. The analysis of peak shapes and widths can, therefore, provide qualitative and quantitative information about the size of these crystalline domains and the extent of structural disorder. Synthesized variants of magnesium trisilicate, particularly those designed for high surface area applications, may exhibit significant peak broadening, indicating a predominantly nanocrystalline or poorly crystalline nature. smolecule.com
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the composition and thermal stability of hydrated compounds. For magnesium trisilicate hydrate, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide detailed information on its water content, decomposition pathway, and associated energetic changes.
Thermogravimetric Analysis (TGA) for Water Content and Thermal Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in magnesium trisilicate hydrate, which can exist in both adsorbed (surface) and bound (structural) forms. The TGA thermogram typically shows distinct mass loss stages corresponding to different thermal events.
The thermal decomposition of magnesium trisilicate hydrate generally proceeds in stages:
Loss of Adsorbed Water: An initial mass loss at lower temperatures (typically 25–200°C) is attributed to the removal of physically adsorbed water. smolecule.com
Dehydroxylation: A more significant mass loss occurs at higher temperatures (e.g., 450–550°C), corresponding to the removal of structural water (hydroxyl groups) from the silicate structure. smolecule.com
Final Decomposition: At very high temperatures (above 800°C), the anhydrous magnesium silicate structure breaks down, ultimately forming magnesium oxide (MgO) and silicon dioxide (SiO₂). smolecule.com
The following table summarizes the typical thermal decomposition stages observed for magnesium trisilicate.
| Temperature Range (°C) | Mass Loss (%) | Process |
| 25–200 | 5–8 | Loss of adsorbed water |
| 450–550 | 12–15 | Dehydroxylation |
| 800–1000 | ~20 | Final decomposition |
This table outlines the general thermal decomposition profile for a typical magnesium trisilicate sample as determined by TGA.
Differential Thermal Analysis (DTA) for Phase Transitions and Reaction Energetics
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions, crystallization, and decomposition reactions.
When used in conjunction with TGA, DTA provides complementary information about the energetics of the decomposition processes. researchgate.net For instance, the endothermic peaks in a DTA curve typically correspond to the mass loss events observed in the TGA curve, such as the desorption of water and dehydroxylation. Exothermic peaks may indicate crystallization of amorphous phases or the formation of new crystalline structures at higher temperatures. mit.edu Combined TG/DTA analysis confirms that various synthesized samples have the composition of magnesium silicate hydrate, albeit with potentially different water content. researchgate.net
Morphological and Textural Characterization
The morphology and texture of magnesium trisilicate hydrate particles are critical determinants of its surface-related properties. Techniques such as Brunauer-Emmett-Teller (BET) analysis are employed to characterize these features.
The synthesis method has a significant impact on the surface texture of the final product. researchgate.net For example, magnesium trisilicate can be synthesized to have a very high specific surface area. researchgate.net BET analysis of different magnesium trisilicate variants reveals that the material can be either microporous or mesoporous. researchgate.net A high specific surface area is often associated with a well-developed pore structure, which consists of interconnected cavities and pores.
The following table provides examples of surface area and pore characteristics for different magnesium trisilicate variants.
| Variant | Specific Surface Area (m²/g) | Pore Type |
| Sample A (microporous) | 568.93 | Microporous |
| Sample B (mesoporous) | 179.4 | Mesoporous |
This table illustrates how synthesis conditions can alter the textural properties of magnesium trisilicate, based on data from BET analysis. researchgate.net
Scanning Electron Microscopy (SEM) for Particle Size and Morphology
Scanning electron microscopy (SEM) is instrumental in visualizing the surface topography and morphology of magnesium trisilicate hydrate particles. Studies show that the synthesis method significantly impacts the resulting particle size and form. For instance, magnesium trisilicate synthesized via precipitation is typically amorphous. researchgate.net The morphology can vary, with some preparations resulting in flake-like agglomerates. science.gov
The particle size of magnesium trisilicate can be influenced by the synthesis process. For example, using a plate and frame filter press during preparation can lead to a more uniform particle size. google.com In some instances, particularly when synthesized for specific applications like drug delivery, a decrease in particle size is observed with an increase in the amount of magnesium trisilicate used as an adsorbent. researchgate.net The morphology of related magnesium silicates, such as those with a fibrous nature like palygorskite and sepiolite, can be clearly observed using SEM, highlighting the diversity within this class of materials. itn.pt
Table 1: SEM Observations of Magnesium Silicate Morphology
| Feature | Observation | Source(s) |
|---|---|---|
| Morphology | Amorphous, flake-like agglomerates | researchgate.net, science.gov |
| Particle Size | Influenced by synthesis and processing methods | researchgate.net, google.com |
| Related Structures | Fibrous morphology observed in sepiolite | itn.pt |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of magnesium trisilicate hydrate, a key parameter for its adsorptive capabilities. The surface area can vary significantly depending on the synthesis and post-synthesis treatment methods.
Conventional magnesium trisilicate typically has a surface area of less than 250 m²/g. smolecule.com However, modified forms can achieve much higher surface areas. For example, synthesis by a reverse strike method can produce a microporous sample with a specific surface area of 568.93 m²/g. researchgate.net Hydrothermal synthesis has also been shown to produce nanostructured magnesium silicate with a high surface area, with one study reporting a value of 619.8 m²/g. researchgate.net Another study optimizing aging parameters for magnesium silica aerogel reported a BET surface area of 734 m²/g. researchgate.net
Post-synthesis modifications also affect the surface area. Calcination at 450°C can reduce the surface area, while acidic activation can also lead to a decrease. researchgate.net
Table 2: BET Surface Area of Magnesium Trisilicate Under Various Conditions
| Synthesis/Treatment Method | Specific Surface Area (m²/g) | Source(s) |
|---|---|---|
| Conventional | < 250 | smolecule.com |
| Reverse Strike Method | 568.93 | researchgate.net |
| Hydrothermal Method | 619.8 | researchgate.net |
| Optimized Magnesium Silica Aerogel | 734 | researchgate.net |
| Calcination (450°C) | Reduction in surface area | researchgate.net |
| Acidic Activation | Reduction in surface area | researchgate.net |
Pore Volume and Pore Size Distribution Analysis (e.g., BJH Method)
The pore structure of magnesium trisilicate hydrate, including pore volume and pore size distribution, is commonly analyzed using methods like the Barrett-Joyner-Halenda (BJH) algorithm, which is applied to nitrogen adsorption-desorption isotherm data. acs.org This analysis reveals that the porous nature of magnesium trisilicate is highly dependent on its preparation.
BET analysis often reveals a Type IV isotherm with an H3 hysteresis loop, which is indicative of mesoporous structures with pore diameters between 2 and 50 nm. smolecule.com Synthesis via a reverse strike method can result in a microporous structure with a multimodal pore width distribution in the regions of 0.7 to 0.9 nm and 1 to 3 nm. researchgate.net In contrast, another sample synthesized by the same method was found to be mesoporous. researchgate.net
The BJH method has been used to determine the pore diameter of related magnesium silicate materials, with one study on a catalyst reporting a pore diameter of about 6-7 nm. researchgate.net An optimized magnesium silica aerogel was found to have a BJH pore volume of 0.41 cm³/g and an average BJH pore size of 4.91 nm. researchgate.net
Table 3: Pore Characteristics of Magnesium Trisilicate from BJH Analysis
| Feature | Value/Description | Source(s) |
|---|---|---|
| Isotherm Type | Type IV with H3 hysteresis loop | smolecule.com |
| Pore Structure | Microporous and/or Mesoporous (2-50 nm) | researchgate.net, smolecule.com |
| Pore Volume (Optimized Aerogel) | 0.41 cm³/g | researchgate.net |
| Pore Size (Optimized Aerogel) | 4.91 nm | researchgate.net |
| Pore Size (Catalyst) | ~6-7 nm | researchgate.net |
Structural Models and Interlayer Features
The structure of magnesium trisilicate hydrate is not a simple, fixed entity. It exhibits variability in its water content and stoichiometry and shares structural similarities with several natural phyllosilicate minerals.
Variability in Hydration Levels (xH₂O) and Stoichiometry
Magnesium trisilicate is a compound of magnesium oxide and silicon dioxide with varying amounts of water. researchgate.net Its chemical formula is often represented as 2MgO·3SiO₂·xH₂O, indicating that the water of hydration (xH₂O) is variable. americanelements.comcdhfinechemical.com This compound is described as a slightly hygroscopic powder. cdhfinechemical.com The United States Pharmacopeia (USP) specifies that it should contain not less than 20% magnesium oxide and not less than 45% silicon dioxide. itn.pt
Analogies to Phyllosilicate Structures (e.g., Sepiolite, Meerschaum, Talc, Serpentine)
Structurally, magnesium trisilicate is related to naturally occurring hydrous magnesium silicates such as sepiolite, meerschaum, talc, and serpentine (B99607). researchgate.netpsu.edu Sepiolite, in particular, is chemically a hydrous magnesium silicate. psu.edu The crystal structure of magnesium trisilicate is noted to be similar to the transition type crystal structure of sepiolite, which has a 2:1 type chain and stratiform structure. google.com
Magnesium silicate hydrate (M-S-H) structures are often modeled after two main types of natural magnesium phyllosilicates: the serpentine-like model with T-O layers (where T is a tetrahedral sheet and O is an octahedral sheet) and the talc-like model with T-O-T layers. nih.gov
"Chrysotile-like" and "Talc-like" Sub-Nanometric Domains
In-depth structural studies of magnesium silicate hydrate (M-S-H) have revealed the presence of distinct sub-nanometric domains. Research has provided clear evidence for the coexistence of "chrysotile-like" and "talc-like" domains within the M-S-H structure, which are in an approximate 1:1 molar ratio after extended hydration. researchgate.netunipi.it Chrysotile is a mineral of the serpentine group. unipi.it
The differentiation between these domains can be achieved through techniques like 29Si Solid State NMR. The "chrysotile-like" domains are associated with the mineral chrysotile (Mg₃Si₂O₅(OH)₄), while the "talc-like" domains are linked to talc (Mg₃Si₄O₁₀(OH)₂). unipi.it The presence of these coexisting phases is dependent on the preparation conditions. researchgate.net Studies on the hydrothermal treatment of magnesia and silicic acid have shown that intermediate compositions between talc and chrysotile can crystallize as mixtures of talc- and chrysotile-like products. researchgate.net
Influence of Magnesium-to-Silicon (Mg/Si) Ratio on Layer Structure
Detailed Research Findings
Studies have shown that as the Mg/Si ratio increases, there is a corresponding depolymerization of silica tetrahedra within the M-S-H structure. researchgate.net This change is observable through techniques like 29Si solid-state nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different silicate connectivity (Qn species). For instance, an increase in the Mg/Si ratio from 0.8 to 1.4 has been observed to increase the Q2/Q3 ratio from 0.6 to 1.2. researchgate.net This signifies a shift from a more sheet-like (Q3) to a more chain-like (Q2) or disordered silicate structure.
At lower Mg/Si ratios, typically below 0.7, the structure of M-S-H is often compared to that of 2:1 phyllosilicates like talc (Mg/Si = 0.75) or sepiolite (Mg/Si = 0.66), characterized by a higher degree of silicate polymerization. mdpi.com In some cases, particularly at low Mg/Si ratios such as 0.34, an additional amorphous silica phase may be present. researchgate.netmdpi.com
Conversely, as the Mg/Si ratio increases to around 1.0 and higher, the structure begins to resemble more defective or serpentine-like (1:1 phyllosilicate) structures, such as lizardite (B79139) (Mg/Si = 1.5). researchgate.netresearchgate.net The increase in magnesium content leads to a greater occurrence of defects within the silicate layers. iaea.orgosti.gov This is also associated with a decrease in the degree of gel polymerization and order. sciopen.com At ratios between 1.0 and 1.5, excess magnesium may precipitate as brucite (Mg(OH)₂). researchgate.net
The layer-to-layer distance, or basal spacing, is also affected by the Mg/Si ratio. For instance, research on M-S-H synthesized over a year showed that an increase in the Mg/Si ratio from approximately 0.6 to 1.2 resulted in an evolution of the layer-to-layer distance. iaea.orgosti.gov
The following table summarizes the key structural changes observed with varying Mg/Si ratios based on multiple research findings.
| Mg/Si Ratio Range | Predominant Structural Characteristics | Analogous Mineral Structures | Associated Phases/Features |
| < 0.7 | Higher degree of silicate polymerization, more ordered structure. mdpi.com | Talc, Sepiolite. mdpi.com | Potential for amorphous silica co-precipitation. researchgate.netmdpi.com |
| 0.8 - 1.0 | Disordered talc-like structure, increasing silicate depolymerization. researchgate.netresearchgate.net | Disordered Talc. researchgate.net | Minor amounts of co-precipitated brucite or silica. researchgate.net |
| > 1.0 - 1.5 | Increased defects in silicate layers, lower degree of polymerization and order. iaea.orgosti.govsciopen.com | Serpentine-like (e.g., Lizardite). researchgate.netresearchgate.net | Increased formation of brucite (Mg(OH)₂). researchgate.net |
It is important to note that the precise structure of M-S-H is still a subject of debate and is considered to be a poorly ordered lamellar structure resembling that of Mg phyllosilicates. mdpi.com The synthesis conditions, including temperature and aging time, also play a significant role in the final structure. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling of Magnesium Trisilicate Hydrate Systems
Quantum Chemical Computations
Quantum chemical computations are foundational in elucidating the intrinsic properties of magnesium trisilicate (B10819215) hydrate (B1144303). These first-principles methods model the electronic structure of the system, providing detailed information about chemical bonding, molecular interactions, and reaction mechanisms.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the structural and electronic properties of magnesium-containing compounds. In systems analogous to magnesium trisilicate hydrate, DFT calculations help in determining molecular structures, charges, and harmonic frequencies. nih.gov For instance, studies on magnesium hydride (MgH₂) have used DFT to analyze structural and electronic properties, showing how doping can modify the band gap and optical absorption behaviors of the material. gadaufos.com DFT calculations have also been used to estimate the desorption temperatures of magnesium hydride nanoclusters by calculating vibrational entropies and enthalpies. researchgate.net
In the context of hydrates, DFT is employed to study the stability and symmetry of hydrated molecules like magnesium chloride hydrates (MgCl₂·nH₂O). nih.gov These calculations provide insights into the nature of the chemical bonds between magnesium, silicon, oxygen, and hydrogen atoms within the hydrated silicate (B1173343) framework. The theory helps in understanding charge distribution and the covalent versus ionic character of the bonds, which are crucial for predicting the material's chemical reactivity. For example, DFT coupled with a continuum solvation model has been used to investigate the structure of magnesium borohydride (B1222165) in ethereal solvents, determining the most energetically favorable clusters. researchgate.net
Table 1: Representative DFT Calculation Parameters for Magnesium-Based Systems
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Exchange-Correlation Functional | PBE-GGA, SCAN | Approximates the exchange-correlation energy in the DFT calculation. PBE-GGA is a common generalized gradient approximation. | gadaufos.commdpi.com |
| Basis Set | Plane-wave basis sets | Represents the electronic wavefunctions. | gadaufos.com |
| Energy Cutoff | 600 eV | Determines the number of plane waves included in the basis set for accuracy. | mdpi.com |
| k-point mesh | Monkhorst-Pack scheme | Samples the Brillouin zone for calculations on periodic systems. | gadaufos.com |
Ab initio calculations, which are based on quantum mechanics from first principles without experimental data, are instrumental in studying small molecular clusters and their interactions. These methods are used to investigate reaction pathways in hydrated magnesium silicates. For example, in studies of enstatite glass (MgSiO₃), a related magnesium silicate, ab initio methods combined with metadynamics have been used to explore the reaction pathways of water molecules within the glass structure. researchgate.net
These calculations can trace the process of water dissociation, starting from its initial interaction with SiO₄ or MgOₓ structural units, followed by proton transfer. researchgate.net Such simulations reveal that SiOH-Mg hydrolysis reactions are likely to occur and can even model the complete dissociation of H₂O, leading to new bond formations within the silicate network. researchgate.net This level of detail is critical for understanding the dissolution and alteration mechanisms of magnesium silicates in aqueous environments.
Key Findings from Ab Initio Studies on Related Systems:
Water Dissociation: Follows a two-step scheme involving initial dipole-dipole/charge interactions followed by proton transfer. researchgate.net
Hydrolysis Reactions: SiOH-Mg hydrolysis is identified as a probable reaction pathway. researchgate.net
Bond Dissociation Energy: The MgO bond dissociation enthalpy from a MgOHSi linkage has been calculated to be approximately 1.34 eV. researchgate.net
The "hydrate" component of the compound's name signifies the crucial role of water. First-principles molecular dynamics simulations are a powerful tool for studying the solvation of the Mg²⁺ ion in water. researchgate.net These simulations show that the first solvation shell around a magnesium ion contains six water molecules arranged in an octahedron ([Mg(H₂O)₆]²⁺). researchgate.net This stable octahedral coordination is a defining feature of magnesium hydration. researchgate.net
The analysis extends to the electronic structure of the water molecules within this first hydration shell. It has been found that these water molecules tend to coordinate with the Mg²⁺ ion asymmetrically through one of the oxygen lone pair orbitals. researchgate.net This interaction polarizes the water molecules, increasing their dipole moments by approximately 0.2 Debye compared to bulk liquid water. researchgate.net Understanding the structure and properties of these hydration shells is essential for modeling the behavior of magnesium trisilicate hydrate in aqueous environments.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Hydration Processes
While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of atoms and molecules over time. MD simulations provide a "computational microscope" to observe hydration processes, structural transformations, and transport properties.
Structure-Based Thermodynamic Modeling of Magnesium Silicate Hydrate Phases
Magnesium silicate hydrate (M-S-H) phases, which are structurally analogous to the title compound, are often amorphous or nano-crystalline, making experimental characterization challenging. researchgate.netrsc.org Thermodynamic modeling is essential for predicting the stability and evolution of these phases under different chemical conditions. researchgate.netgoogle.com
Research has focused on synthesizing M-S-H phases and characterizing them to develop thermodynamic data. researchgate.netgoogle.com These studies have shown that M-S-H has a structure comparable to nano-crystalline, hydrated phyllosilicates. researchgate.net This fundamental understanding of the M-S-H structure allows for the development of structure-based thermodynamic models. researchgate.netrilem.net A key outcome of this research is the creation of M-S-H solid-solution models that can be implemented in thermodynamic databases. researchgate.netgoogle.com These models are crucial for improving calculations on the physicochemical evolution of systems containing magnesium silicates, such as certain types of low-pH cements used in geological waste disposal. researchgate.netgoogle.comresearchgate.netrilem.net
Table 2: Key Parameters in M-S-H Thermodynamic Models
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Mg/Si Ratio | The molar ratio of magnesium to silicon in the solid phase. | Influences the stability and type of M-S-H phase formed. Experimentally, this ranges from ~0.8 to ~1.4 after long equilibration. | researchgate.netgoogle.com |
| Temperature | System temperature. | Affects the rate of M-S-H formation and its thermodynamic stability. | researchgate.netgoogle.com |
| Aqueous Solution Composition | Presence of other ions (e.g., Ca²⁺, Al³⁺, alkalis). | Determines the potential for ion exchange and the formation of secondary phases. | researchgate.netresearchgate.net |
| pH | The acidity or alkalinity of the solution. | M-S-H binders are noted for their low pH values (around 9.5-10.5). | mdpi.com |
Predictive Modeling for Material Properties and Reactivity
Predictive modeling, particularly using machine learning (ML), is an emerging field in materials science that aims to forecast material properties based on their composition and structure, accelerating materials discovery and optimization. nih.govnih.gov
Machine learning models can provide fast and accurate predictions of material properties, though they are often "black boxes." nih.govnih.gov An alternative approach is to create intrinsically interpretable models, such as simple linear combinations of nonlinear basis functions, which can achieve comparable accuracy to more complex models for certain datasets. nih.govnih.gov For magnesium-based materials, ML regression models have been successfully used to predict the mechanical properties of magnesium matrix composites. mdpi.com In one study, an XGBoost regression model predicted the yield strength with high accuracy (R² value of 0.94), identifying the reinforcement particle form as the most influential parameter. mdpi.com Such models can be used to optimize production parameters for achieving desired material properties. mdpi.com This approach holds promise for predicting the properties of magnesium trisilicate hydrate, such as its mechanical strength, porosity, and chemical reactivity, based on its synthesis conditions and structural features. youtube.com
Advanced Applications in Material Science and Environmental Engineering
Adsorbent Materials for Environmental Remediation and Separation
The porous nature and high surface area of magnesium trisilicate (B10819215) hydrate (B1144303) render it an effective adsorbent for a variety of molecules and ions. guidechem.comsmolecule.com This characteristic is pivotal for its application in environmental cleanup and separation processes, where it is used to remove pollutants from aqueous solutions. smolecule.com
Sorption Capacity for Pollutants (e.g., Heavy Metals, Organic Dyes)
Magnesium trisilicate hydrate demonstrates a significant capacity for adsorbing a range of environmental contaminants, including toxic heavy metals and synthetic organic dyes. Its effectiveness varies depending on the specific pollutant and the synthesis method of the adsorbent. For instance, functionalized forms have shown adsorption capacities for heavy metal ions such as mercury (II) reaching up to 603 mg/g. smolecule.com A study on various divalent heavy metals indicated a preferential adsorption sequence of Cu²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. researchgate.net
The material is also highly effective in removing organic dyes from water. For Methylene (B1212753) Blue, a common industrial dye, maximum adsorption capacities calculated from the Langmuir isotherm model have been reported as high as 374 mg/g and 602 mg/g for different structurally-modified versions of magnesium silicate (B1173343). smolecule.commdpi.comresearchgate.netnih.gov Other dyes, such as Rhodamine B, are also effectively adsorbed. smolecule.com The compound's utility extends to other organic pollutants as well, showing notable adsorption for pharmaceuticals like oxytetracycline (B609801). nih.gov
| Pollutant | Pollutant Type | Maximum Adsorption Capacity (q_max) | Reference |
|---|---|---|---|
| Mercury (II) (functionalized form) | Heavy Metal | 603 mg/g | smolecule.com |
| Copper (Cu²⁺) | Heavy Metal | 59 mg/g | researchgate.net |
| Zinc (Zn²⁺) | Heavy Metal | 25 mg/g | researchgate.net |
| Cobalt (Co²⁺) | Heavy Metal | 23 mg/g | researchgate.net |
| Manganese (Mn²⁺) | Heavy Metal | 15 mg/g | researchgate.net |
| Methylene Blue | Organic Dye | 374 mg/g | mdpi.comresearchgate.netnih.gov |
| Methylene Blue (hierarchical macroporous-mesoporous) | Organic Dye | 602 mg/g | smolecule.com |
| Rhodamine B (sol-gel synthesized) | Organic Dye | 190 mg/g | smolecule.com |
| Oxytetracycline | Pharmaceutical | 275 mg/g | nih.gov |
Adsorption Mechanisms and Isotherm Studies (e.g., Langmuir Adsorption)
The adsorption of pollutants onto magnesium trisilicate hydrate involves multiple interaction mechanisms, including electrostatic attraction, ion exchange, hydrogen bonding, and surface complexation. smolecule.com For inorganic species like heavy metal ions, adsorption is primarily governed by ion exchange and the formation of coordination bonds with surface hydroxyl groups. smolecule.com In the case of organic dyes, particularly cationic dyes like Methylene Blue, the primary mechanism is often electrostatic attraction to the negatively charged surface of the adsorbent. researchgate.netresearchgate.net
The equilibrium of the adsorption process is frequently analyzed using isotherm models. Research has consistently shown that the adsorption behavior of various dyes on magnesium trisilicate fits the Langmuir isotherm model well. smolecule.commdpi.comresearchgate.netnih.govresearchgate.net The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. wikipedia.orgyoutube.com This suggests that the dye molecules form a single layer covering the surface of the magnesium trisilicate. smolecule.commdpi.comresearchgate.netnih.gov Kinetic studies often indicate that the process follows pseudo-second-order kinetics, which implies that chemisorption, involving the formation of chemical bonds between the adsorbate and adsorbent, is the rate-limiting step. smolecule.comnih.gov
Applications in Water and Wastewater Treatment
Given its proven ability to adsorb heavy metals and organic dyes, magnesium trisilicate hydrate is a promising material for water and wastewater treatment. smolecule.comnih.gov Industrial effluents, particularly from the textile, paper, and pharmaceutical industries, often contain these pollutants, which are harmful to the environment and human health. researchgate.net Magnesium trisilicate can be employed as an effective and eco-friendly adsorbent to remove these contaminants. smolecule.com Its high adsorption capacity allows for the efficient purification of water, contributing to the development of sustainable water remediation technologies. nih.gov
Factors Governing Adsorption Selectivity and Regeneration Efficiency
Several factors influence the selectivity and efficiency of the adsorption process. The pH of the solution is a critical parameter, as it affects the surface charge of the adsorbent and the ionization of the pollutant molecules. researchgate.net Magnesium trisilicate typically has a negative surface charge, which enhances its affinity for cationic (positively charged) pollutants like Methylene Blue through strong electrostatic attraction. mdpi.comresearchgate.netresearchgate.net The molecular size of the pollutant also plays a role; smaller molecules may diffuse more easily into the adsorbent's pores, leading to higher adsorption. researchgate.net
Regeneration and reusability are crucial for the practical and economic viability of an adsorbent. Studies have shown that magnesium trisilicate hydrate can be effectively regenerated. mdpi.comresearchgate.netnih.govnih.gov A common method is calcination (heating at high temperatures), which removes the adsorbed organic pollutants. mdpi.comnih.gov Regenerated magnesium trisilicate has demonstrated good reusability, retaining a significant portion of its initial adsorption capacity over multiple cycles. For example, one study reported that after five cycles of regeneration by calcination, the removal efficiency for oxytetracycline remained at 87%. nih.gov Another study on Methylene Blue adsorption found that the regenerated adsorbent retained about 72% of its initial capacity. mdpi.comresearchgate.netnih.gov
Catalyst Support Materials in Heterogeneous Catalysis
Beyond its use as an adsorbent, magnesium trisilicate hydrate serves as a valuable support material for catalysts in heterogeneous catalysis. guidechem.comsmolecule.com Its desirable properties, such as high surface area and good thermal stability, provide a suitable platform for dispersing and stabilizing catalytic species. smolecule.com
Immobilization of Catalytic Species for Enhanced Activity and Selectivity
Immobilizing catalysts on a solid support like magnesium trisilicate is a key strategy to bridge homogeneous and heterogeneous catalysis, enhancing catalyst performance and longevity. smolecule.comrsc.org This technique helps to prevent the aggregation of catalyst nanoparticles and isolates the active catalytic sites, which can lead to enhanced activity and selectivity. rsc.orgnih.gov The support material can stabilize the catalyst, preventing its degradation and allowing for easier separation from the reaction mixture, which in turn facilitates catalyst recycling. rsc.org The use of magnesium trisilicate as a carrier can, therefore, contribute to the development of more efficient, stable, and sustainable catalytic processes for a variety of chemical reactions. guidechem.comsmolecule.com
Thermal Stability and Reusability in Catalytic Processes
Magnesium trisilicate hydrate exhibits notable thermal stability, which is a crucial attribute for its application in catalytic processes that often occur at elevated temperatures. The compound's structure remains relatively stable up to several hundred degrees Celsius. Investigations into modified magnesium silicate have shown that it can retain a significant percentage of its ion exchange capacity even after being heated to 400°C. researchgate.net This thermal robustness is vital for catalyst longevity and regeneration.
The reusability of catalysts is a key factor in sustainable and economically viable chemical processes. Magnesium silicate-based catalysts have demonstrated the ability to be used in multiple reaction cycles without a significant loss of activity. For instance, in the conversion of ethanol (B145695) to 1,3-butadiene, catalysts containing magnesium silicate hydrates showed no deactivation after 52 hours of continuous operation. researchgate.net The solid nature of these catalysts simplifies their separation from the reaction mixture, facilitating their recovery and reuse, which in turn reduces chemical waste and operational costs. mdpi.com
Below is a data table summarizing the thermal stability and reusability of magnesium silicate hydrate in catalytic applications.
| Catalytic Process | Operating Temperature | Catalyst Stability/Reusability | Source |
|---|---|---|---|
| Ion Exchange | Up to 400°C | Retains 62.8% of its ion exchange capacity. | researchgate.net |
| Ethanol to 1,3-Butadiene Conversion | 475°C | No deactivation observed after 52 hours on stream. | researchgate.net |
Applications in Specific Chemical Reactions (e.g., Transesterification)
Magnesium trisilicate hydrate has emerged as a promising heterogeneous catalyst in various chemical reactions, most notably in transesterification for biodiesel production. researchgate.netresearcher.life Its catalytic performance is attributed to a unique combination of acidic and basic properties. researchgate.netrsc.org While strong basic sites are often required for gas-phase transesterification, magnesium silicate, with its moderate basicity and acidic properties, proves to be a highly reactive catalyst in the liquid phase. researchgate.netrsc.org
The formation of a magnesium silicate hydrate (MSH) structure on the surface of the most active silicate catalysts has been identified as a key factor for their high reactivity. researchgate.netrsc.org This MSH phase possesses specific acido-basic properties that are beneficial for transesterification reactions, such as the methanolysis of ethyl acetate (B1210297). researchgate.netrsc.org The catalytic efficiency of magnesium-based materials in these reactions is highly dependent on the synthesis method, which influences the formation of the desired MSH phase. researchgate.net
The following table details research findings on the application of magnesium trisilicate hydrate in transesterification.
| Reaction | Catalyst | Key Findings | Source |
|---|---|---|---|
| Transesterification of ethyl acetate with methanol (B129727) (liquid phase) | Magnesium silicate hydrate (MSH) | Exhibits high reactivity due to moderate basicity and acidic properties of the MSH phase. | researchgate.netrsc.org |
| Transesterification for biodiesel production | Magnesium silicate-based catalysts | The MSH structure on the catalyst surface is crucial for high activity. | researchgate.netrsc.org |
Precursors for Advanced Ceramic and Inorganic Materials Synthesis
Formation of Diverse Magnesium Silicates Through Thermal Transformation
Hydrated magnesium silicates, including magnesium trisilicate hydrate, serve as valuable precursors for the synthesis of various anhydrous magnesium silicates through thermal transformation. researchgate.net When subjected to heating, these hydrated compounds undergo a series of phase transformations, leading to the formation of crystalline minerals like forsterite (Mg₂SiO₄) and enstatite (Mg₂Si₂O₆). researchgate.net
Thermal analysis has shown that as the temperature increases, magnesium hydrosilicates convert to anhydrous silicates of the serpentine (B99607) group. researchgate.net High-temperature X-ray phase analysis has identified the formation of enstatite and forsterite in the temperature range of 660–950°C. researchgate.net An exothermic effect observed around 820°C corresponds to the decomposition of serpentine and the crystallization of amorphous enstatite. researchgate.net This controlled thermal decomposition allows for the production of specific magnesium silicate phases with desired properties for various applications.
The table below outlines the thermal transformation products of hydrated magnesium silicates.
| Initial Material | Temperature Range | Transformation Products | Source |
|---|---|---|---|
| Hydrated Magnesium Silicates | 660–950°C | Enstatite (Mg₂Si₂O₆), Forsterite (Mg₂SiO₄) | researchgate.net |
| Serpentine | ~820°C | Amorphous Enstatite | researchgate.net |
Development of Ceramic Composites for Construction and Electronics
Magnesium silicate-based materials are integral to the development of advanced ceramic composites for a wide range of applications, from construction to electronics. azom.com In the realm of metal matrix composites (MMCs), magnesium is often used as the matrix material due to its lightweight nature. asau.ruceramtec-industrial.com The reinforcement of this metal matrix with ceramic particles, such as magnesium silicates, results in a composite material with the advantages of both components: the low weight of the metal and the high performance of the ceramic. ceramtec-industrial.com
In the electronics industry, magnesium silicate ceramics like steatite and cordierite (B72626) are widely used. azom.com Forsterite, another magnesium silicate ceramic, is utilized in electronics and electrical engineering due to its excellent dielectric properties, including low relative permittivity and low dielectric losses. researchgate.net These properties make it suitable for applications such as electrical insulating substrates. researchgate.net Cordierite ceramics, which can be manufactured at a lower cost than steatite while offering superior electrical properties, are a popular choice for electronic components. azom.com
The following table summarizes the applications of magnesium silicate ceramic composites.
| Ceramic Composite Type | Key Properties | Applications | Source |
|---|---|---|---|
| Metal Matrix Composites (MMC) | Lightweight, high strength, wear resistance | Automotive, aerospace components | ceramtec-industrial.com |
| Forsterite Ceramics | Good dielectric properties, low electrical conductivity | Electrical insulating substrates, electronics | researchgate.net |
| Cordierite Ceramics | Good electrical properties, lower manufacturing cost | Electronics, catalytic converter substrates | azom.com |
Role in Glass Production for Mechanical and Chemical Durability
Magnesium oxide, a component of magnesium trisilicate, plays a significant role in glass production, where it is used to enhance the mechanical strength and chemical durability of the final product. timabmagnesium.comglassglobal.com In the manufacturing of specialty glasses, magnesium oxide is often used as a substitute for dolomite (B100054) as a source of magnesium to improve mechanical properties. timabmagnesium.com
The addition of magnesium oxide to the glass batch contributes to the stability and durability of the glass. google.com Specifically, in the production of glass fibers, magnesium oxide increases the melt viscosity, which helps to prevent breakage during the drawing process and allows for the formation of a precise mold. timabmagnesium.commagnesiaspecialties.com Aluminosilicate (B74896) glasses, which contain aluminum oxide and often smaller amounts of magnesium oxide, are known for their ability to withstand high temperatures and their good resistance to thermal shock. glassglobal.com
The table below highlights the role of magnesium oxide in enhancing glass properties.
| Glass Type | Role of Magnesium Oxide | Resulting Properties | Source |
|---|---|---|---|
| Specialty Glasses | Increases mechanical strength | Enhanced durability | timabmagnesium.com |
| Glass Fibers | Raises melt viscosity | Prevents breakage, precise molding | timabmagnesium.commagnesiaspecialties.com |
| Aluminosilicate Glasses | Contributes to thermal stability | High-temperature resistance, thermal shock resistance | glassglobal.com |
Innovations in Cementitious Materials and Geopolymer Technology
Magnesium trisilicate hydrate and related magnesium compounds are finding innovative applications in the field of cementitious materials and geopolymer technology. Research has been conducted on the cementitious behavior of the MgO-SiO₂-H₂O system, which forms a hardened product composed of magnesium hydroxide (B78521) and a gel-like magnesium silicate hydrate (M-S-H). researchgate.net This M-S-H gel is analogous to the calcium silicate hydrate (C-S-H) gel that is the primary binding phase in traditional Portland cement.
In the context of geopolymer technology, which is seen as a more environmentally friendly alternative to Portland cement, magnesium-based compounds can play a role. geopolymer.orgresearchgate.net Geopolymers are formed through the reaction of an aluminosilicate source with an alkaline activator. researchgate.netgeopolymer.org While the primary components are typically silicon and aluminum, the inclusion of magnesium can influence the properties of the final geopolymer concrete. The development of magnesium silicate hydrate cements, including those that can be 3D-printed, represents a significant advancement in construction materials.
Magnesium Silicate Hydrate (M-S-H) as Eco-Sustainable Binders and Alternatives to Portland Cement
Magnesium Silicate Hydrate (M-S-H) cements are emerging as a notable eco-sustainable alternative to conventional Portland cement, primarily due to their potential for a significantly lower carbon footprint. spectrumchemical.com The production of M-S-H binders can utilize magnesium oxide (MgO) derived from sources such as magnesium silicates, brine, or seawater, which can dramatically reduce the CO2 emissions associated with the high-temperature calcination of limestone required for Portland cement. spectrumchemical.comwikipedia.org The hydration reaction of reactive MgO with a silica (B1680970) source, such as silica fume, forms the M-S-H gel, which provides the binding characteristics analogous to the Calcium Silicate Hydrate (C-S-H) gel in Portland cement systems.
The interest in M-S-H as a binder is also driven by its performance characteristics. These binders are stable in a pH range of 8 to 12 and are considered low-pH cements (around pH 10.8), which makes them compatible with a wider range of materials, including natural fibers. calpaclab.comfishersci.com This contrasts with the high alkalinity (pH ~12.6) of Portland cement, which can be detrimental to certain aggregates and reinforcements. fishersci.com Research has demonstrated that M-S-H cements can be a key component in developing low CO2 emission cementitious materials. laboratorynotes.com Furthermore, the use of reactive magnesia cement (RMC) is being increasingly studied as a viable alternative binder in the construction industry to mitigate the environmental impact of excessive carbon emissions from Portland cement production. pardrugs.com A probabilistic life cycle assessment has shown that the emissions for M-S-H cement can range from 0.174 to 1.419 kg CO2e/kg, with the Mg/Si ratio being a critical factor in its environmental impact. nih.gov
Microstructural Development and Mechanical Properties of M-S-H Cements
The microstructure of Magnesium Silicate Hydrate (M-S-H) cements is a key determinant of their mechanical performance and durability. M-S-H binders are characterized by a dense microstructure, which contributes to their good mechanical properties and potential resistance to leaching. chemiis.com The structure of M-S-H is often compared to that of hydrated clays, featuring smaller and rounder microstructures than typical clay platelets. chemiis.com Detailed structural analysis has revealed the presence of "chrysotile-like" and "talc-like" sub-nanometric domains within the M-S-H gel. wikipedia.org The formation of M-S-H is a gradual process; initially, the hydration of magnesium oxide (MgO) forms brucite (magnesium hydroxide), which then slowly reacts with the available silica to form the M-S-H gel. chemicalbook.comdrugbank.com This reaction continues to develop significantly between 28 and 90 days. epa.gov
The mechanical properties of M-S-H cements are influenced by various factors, including the mix design, curing conditions, and the reactivity of the source materials. Studies have shown that M-S-H mortars can achieve high compressive strengths, with some formulations reaching over 95 MPa after 28 days. chemicalbook.com However, the strength development of M-S-H can be slower than that of Portland cement. laboratorynotes.com Curing conditions play a significant role; for instance, ambient curing can increase early strength but may reduce long-term strength, while heated treatments can accelerate early strength gain at the expense of later-age strength. laboratorynotes.com The optimal composition for both strength and workability has been identified in some studies as a mix containing 60% magnesium oxide and 40% silica fume. researchgate.net The inclusion of fibers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), has been shown to improve the tensile performance and ductility of M-S-H composites, leading to strain-hardening behavior. pardrugs.com
Below is a data table summarizing the compressive strength of M-S-H mortars under different curing conditions compared to Portland cement (PC).
| Curing Condition | Age (days) | M-S-H Compressive Strength (MPa) | PC Compressive Strength (MPa) |
| Water Curing at 21°C | 7 | 50 | 55 |
| Water Curing at 21°C | 28 | 53 | 75 |
| Water Curing at 21°C | 90 | 71 | 86 |
| Ambient Curing | 28 | Higher than PC | Lower than M-S-H |
| Ambient Curing | 90 | Higher than PC | Lower than M-S-H |
Data sourced from a study on strength development of M-S-H mortars. laboratorynotes.com
Applications in Waste Encapsulation and Containment
Magnesium Silicate Hydrate (M-S-H) cements are particularly well-suited for the encapsulation and containment of certain types of waste, most notably radioactive waste. spectrumchemical.comcalpaclab.com The primary advantage of M-S-H binders in this application is their low pH, typically around 10. chemicalbook.com This is in stark contrast to the high pH of traditional Portland cement-based systems, which can be problematic for the encapsulation of wastes containing reactive metals like aluminum, as the high alkalinity can lead to corrosion and the generation of hydrogen gas. chemicalbook.com
The dense and leach-resistant microstructure of M-S-H also contributes to its effectiveness as a waste encapsulation matrix. chemiis.com This dense structure helps to physically immobilize the waste and provides a robust barrier against the ingress of water and the egress of contaminants. Research has demonstrated that M-S-H is a promising binder for the storage of nuclear waste. Specifically, novel low-pH cement systems using blends of MgO and silica fume have been developed for encapsulating nuclear industry wastes that contain aluminum. chemicalbook.com In these systems, aluminum metal strips have been shown to be firmly bound within the M-S-H matrix without the detection of hydrogen gas, indicating the potential for safe encapsulation of problematic legacy wastes. chemicalbook.com
Clay Stabilization in Construction and Geotechnical Engineering
Magnesium Silicate Hydrate (M-S-H) binders offer a promising solution for the stabilization of clay-based construction materials and problematic soils in geotechnical engineering. The use of M-S-H, or MgO-silicate cement, can overcome the inherent limitations of raw earthen materials, such as low strength, poor water resistance, and long drying times. When used to stabilize clay, M-S-H cement can significantly improve the physical and mechanical properties of the material.
Research has shown that stabilizing raw earth with magnesium-silicate cement can increase the compressive strength to over 12 MPa and significantly improve water resistance. This method is considered more effective than traditional stabilization with Portland cement or lime, as it synergizes better with clay minerals and better preserves the sustainable characteristics of the earth material, such as its low CO2 footprint and recyclability. In geotechnical applications, the chemical reaction between magnesium-based stabilizers and soil can lead to the formation of M-S-H as a new cementitious compound that fills the porosity of the soil, thereby increasing its strength. For instance, the stabilization of organic soil with a 6% magnesium chloride content resulted in a maximum 28-day unconfined compressive strength of 96 kPa, which is seven times higher than that of the untreated soil. The formation of cementing gels, including magnesium silicate hydrate (M-S-H) and magnesium aluminate hydrate (M-A-H), from the interaction of nanoparticles with soil improves the bonding of soil particles and leads to a denser soil structure with enhanced strength.
Other Industrial and Specialized Research Applications
Functional Fillers in Coatings and Adhesives
Magnesium trisilicate hydrate finds application as a functional filler in various industrial products, including coatings and adhesives. Its properties make it a valuable additive for enhancing the performance and characteristics of these materials. Synthetic magnesium silicate has been noted for its use as a paint additive and a polymer filler. When incorporated into plastics and rubber, it acts as a filler material that can improve the strength and durability of the final products, as well as contribute to better processability. chemiis.com This suggests a similar functional role in adhesive and coating formulations where enhanced mechanical properties are desired. The use of magnesium trisilicate hydrate has been identified in products such as epoxy primers and other coatings.
Buffering Agents in Laboratory and Industrial Chemical Processes
Magnesium trisilicate is recognized for its utility as a buffering agent in both laboratory and industrial settings. spectrumchemical.com Its ability to neutralize acids makes it effective for controlling pH in various chemical reactions and processes. In laboratory contexts, it is employed as a buffering agent to maintain stable pH conditions, which is often crucial for the success of chemical experiments. For industrial applications, magnesium trisilicate is used in specialty formulations for acid-neutralization. The compound works by increasing the pH of acidic solutions through a neutralization reaction. nih.gov While its reaction can be slow, it provides a sustained neutralizing effect. laboratorynotes.com
Odor and Moisture Adsorption in Industrial and Material Science Contexts
The efficacy of magnesium trisilicate hydrate as an adsorbent is fundamentally linked to its high specific surface area and porous internal structure. These physical characteristics provide a multitude of active sites for the capture of various molecules, including those responsible for odors and moisture. The synthesis method of magnesium silicate hydrate can significantly influence its physical properties and, consequently, its adsorption performance.
Mechanism of Adsorption
Adsorption onto magnesium trisilicate hydrate can occur through several mechanisms, including electrostatic attraction, hydrogen bonding, and surface complexation. smolecule.com The surface of magnesium trisilicate hydrate contains silanol (B1196071) groups (Si-OH) and magnesium oxide sites, which can interact with polar and non-polar molecules. This versatility allows for the adsorption of a wide range of substances.
Odor Adsorption
In industrial settings, magnesium trisilicate hydrate is utilized for its ability to adsorb odorous compounds, which are often volatile organic compounds (VOCs). Its large active surface area allows it to effectively trap these molecules, thereby deodorizing gas streams or materials. nih.gov While specific adsorption data for many industrial VOCs on magnesium trisilicate hydrate is not extensively published, research on the adsorption of organic dyes, such as methylene blue, serves as a strong indicator of its capabilities for capturing large organic molecules. The kinetic data for dye adsorption on magnesium silicate hydrate suggest that the process is often controlled by chemisorption mechanisms. smolecule.com
Research into hydrothermally synthesized magnesium silicate hydrate nanoparticles has demonstrated significant adsorption capacities for organic compounds. The table below summarizes key findings from a study on the adsorption of methylene blue, illustrating the material's high adsorptive potential.
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Maximum Adsorption Capacity (q_m) | 374 mg/g | Calculated from the Langmuir isotherm model. |
| Equilibrium Adsorption (q_e) | 307 mg/g | Represents a 35% higher capacity compared to a variant with a lower Si/Mg ratio. |
| Removal Efficiency | >98% | Achieved within 10 minutes of contact time. |
| Reusability Efficiency | ~72% | After regeneration. |
Moisture Adsorption
Magnesium trisilicate hydrate is also known to be slightly hygroscopic, meaning it can adsorb moisture from the surrounding environment. This property is particularly relevant in material science, where controlling water content is crucial for product stability and performance. The amount of moisture adsorbed is dependent on the ambient relative humidity (RH).
The table below presents typical moisture content data for magnesium trisilicate at different relative humidity levels, demonstrating its capacity for water vapor sorption.
| Relative Humidity (RH) Range | Equilibrium Moisture Content (% w/w) |
|---|---|
| 15-65% | 17-23% |
| 75-95% | 24-30% |
Use in Gas Filtration Systems
The chemical reactivity of the magnesium oxide component of magnesium trisilicate allows for its use in gas filtration systems, particularly for the removal of acidic gases from industrial flue gas streams. This application is a form of wet scrubbing, where a slurry containing a reactive sorbent is used to capture pollutants.
Acid Gas Scrubbing
In this process, a slurry containing magnesium oxide is brought into contact with flue gas containing acidic pollutants such as sulfur dioxide (SO₂) and nitrogen oxides (NOx). nih.govepa.gov The magnesium oxide reacts with these gases, converting them into solid magnesium salts that can be removed from the system.
The primary chemical reactions involved in the removal of SO₂ using a magnesium oxide slurry are as follows:
Absorption and initial reaction: Sulfur dioxide from the flue gas is absorbed by the slurry and reacts with magnesium hydroxide (formed from the hydration of magnesium oxide) to produce magnesium sulfite (B76179). epa.gov Mg(OH)₂ + SO₂ → MgSO₃ + H₂O
Oxidation: Some of the magnesium sulfite can be further oxidized to magnesium sulfate (B86663) by oxygen present in the flue gas. epa.gov MgSO₃ + ½O₂ → MgSO₄
This process effectively captures sulfur oxides, preventing their release into the atmosphere. The resulting magnesium sulfite and sulfate can then be processed to regenerate the magnesium oxide for reuse or converted into other useful products. Research has shown that a magnesium-based wet flue gas desulfurization process can achieve high removal efficiencies for SO₂. nih.gov The addition of magnesium sulfite to the slurry has also been shown to promote the absorption of nitrogen dioxide (NO₂). nih.gov
While direct application of solid magnesium trisilicate hydrate in packed bed gas filters is less documented, its composite forms are being explored. Patents have been filed for composite filter aids that combine a silicate substrate with a precipitated magnesium silicate coating. google.com This combination of microporosity and nanoporosity is designed to filter a wide range of impurities, including metals and other small molecules. google.com
Geological Occurrence and Mineralogical Relationships of Magnesium Silicate Hydrates
Natural Formation Pathways and Processes
The formation of magnesium silicate (B1173343) hydrates in nature is intrinsically linked to specific geological environments where magnesium and silica (B1680970) are readily available under suitable chemical conditions.
One of the primary natural pathways for the formation of magnesium silicate hydrates is through the serpentinization of ultramafic rocks, which are rich in olivine (B12688019). quora.comnih.govwikipedia.org This geological process involves the hydration and metamorphic transformation of ferromagnesian minerals at low temperatures. wikipedia.org The initial step is the alteration of olivine, a magnesium iron silicate, which leads to the formation of serpentine (B99607) group minerals and, crucially, brucite (magnesium hydroxide). quora.commdpi.comsemanticscholar.org
The reaction can be summarized as the hydration of olivine to form serpentine and brucite. quora.com This process is exothermic and results in a significant increase in volume. wikipedia.org The dissolution of brucite during subsequent weathering processes creates a high-pH (often exceeding 9), magnesium-rich fluid. researchgate.netlyellcollection.org This alkaline fluid is highly reactive and can dissolve silica-rich minerals like quartz that may be present in the surrounding environment. researchgate.netlyellcollection.org The interaction between the dissolved magnesium and silica in this high-pH environment leads to the precipitation of nanocrystalline magnesium silicate hydrates. mdpi.comsemanticscholar.orglyellcollection.org This process has been observed in locations such as the Feragen Ultramafic Body in Norway, where it leads to the cementation of glacial till. researchgate.netlyellcollection.org
Key Minerals in Serpentinization-Related Formation of Magnesium Silicate Hydrate (B1144303)
| Mineral | Chemical Formula | Role in Formation Process |
|---|---|---|
| Olivine | (Mg,Fe)₂SiO₄ | Primary mineral in ultramafic rocks that undergoes hydration. quora.comnih.gov |
| Serpentine | (Mg,Fe)₃Si₂O₅(OH)₄ | A primary product of olivine hydration. nih.gov |
| Brucite | Mg(OH)₂ | A key intermediate product whose dissolution creates high-pH, Mg-rich fluids. quora.commdpi.comsemanticscholar.org |
| Quartz | SiO₂ | Source of silica that dissolves in the high-pH fluid. researchgate.netlyellcollection.org |
| Magnesium Silicate Hydrate | (MgO)ₓ(SiO₂)ₙ(H₂O)ₙ | The final precipitated product, acting as a cement. lyellcollection.org |
Magnesium silicate hydrates can also form authigenically, meaning they precipitate directly from solution in their place of deposition. This process is common in alkaline lakes and some marine basins where the water chemistry is conducive to their formation. elementsmagazine.orgmdpi.com These environments are characterized by high pH and significant concentrations of dissolved magnesium and silica. mdpi.com
In such settings, a variety of magnesium-rich clay minerals can form, including trioctahedral smectites, sepiolite (B1149698), and palygorskite. mdpi.com The specific mineral that precipitates is influenced by factors such as the Mg/Si ratio in the water, salinity, and the presence of other ions like aluminum. mdpi.comresearchgate.net For instance, aluminum-poor, nanocrystalline, authigenic Mg-phyllosilicate minerals such as kerolite and stevensite are common in moderately alkaline lakes. elementsmagazine.org These minerals are often considered to be poorly crystalline magnesium silicate hydrates and can be precursors to more well-defined clay minerals. elementsmagazine.org The formation of these minerals plays a significant role in controlling the geochemistry of these lakes by removing magnesium and silica from the water column. mdpi.com
Notable occurrences of naturally formed magnesium silicate hydrate cements are found in glacial till and moraine deposits. researchgate.netmdpi.comdntb.gov.ua Specifically, well-documented examples exist in Feragen and Leka, Norway, where glacial till deposited on ultramafic rocks during the Weichselian glaciation has been cemented by these hydrates. researchgate.netmdpi.comdntb.gov.ua
The process begins with the weathering of serpentinized peridotite, which releases magnesium and creates an alkaline fluid, as described in the serpentinization pathway. researchgate.netmdpi.comnih.gov This fluid then permeates the overlying glacial till, which is composed of a mixture of rock fragments including quartz, feldspar, and ultramafic material. researchgate.net The high-pH fluid dissolves the felsic minerals (quartz and plagioclase) in the till, providing a source of silica and, in the case of plagioclase, aluminum. mdpi.comnih.gov This leads to the precipitation of magnesium silicate hydrate (M-S-H) or magnesium alumina (B75360) silicate hydrate (M-A-S-H) in the pore spaces of the till, binding the loose material together to form a type of duricrust known as magsilcrete. mdpi.comnih.gov This natural cementation process can occur over relatively short geological timescales, with evidence suggesting it has happened within the last few hundred years in some locations. researchgate.netlyellcollection.org
Mineralogical Analogs and Structural Kinship
The magnesium silicate hydrates that form in nature are often poorly crystalline and serve as precursors to more stable and well-ordered clay minerals. They also share structural similarities with certain types of natural cements.
In many geological environments, particularly in alkaline lakes and soils, the initial magnesium silicate precipitate is a poorly crystalline or amorphous gel-like substance. uni-konstanz.demdpi.com This material can be considered a precursor to more crystalline magnesium-rich clay minerals such as sepiolite, palygorskite, and stevensite. mdpi.com The transformation from a disordered hydrate to a more ordered clay mineral structure is a key process in the diagenesis of these sediments.
The formation of these specific clay minerals is highly dependent on the geochemical conditions. For example, the availability of aluminum is a critical factor in determining whether palygorskite (which contains aluminum) or sepiolite (which is aluminum-poor) will form. ethz.ch High activities of silica and magnesium in solution, along with an alkaline pH, are generally required for the formation of both sepiolite and palygorskite. researchgate.netusgs.gov Stevensite formation is favored in environments with a lower Si/Mg ratio. researchgate.net These fibrous clay minerals often form through the dissolution of a precursor magnesium silicate hydrate and subsequent precipitation of the more stable mineral phase. mdpi.com
Geochemical Conditions Favoring the Formation of Specific Mg Clay Minerals
| Mineral | Key Geochemical Conditions |
|---|---|
| Sepiolite | High Si and Mg activity, alkaline pH (8-9.5), low Al activity. researchgate.netmdpi.com |
| Palygorskite | High Si and Mg activity, alkaline pH, presence of Al. researchgate.netethz.ch |
| Stevensite | High Mg/Si ratio, alkaline pH. researchgate.net |
In geological settings where a source of aluminum is available, such as in glacial tills containing plagioclase feldspar, magnesium alumina silicate hydrate (M-A-S-H) cements can form. mdpi.comnih.gov These natural cements are mineralogical analogs to the magnesium silicate hydrate (M-S-H) cements but with the incorporation of aluminum into their structure. mdpi.com The aluminum can substitute for both magnesium in the octahedral layer and silicon in the tetrahedral layer of the silicate structure. mdpi.com
The formation process of M-A-S-H cements is similar to that of M-S-H, involving the reaction of a high-pH, magnesium-rich fluid with silica- and alumina-bearing minerals. mdpi.com The presence of plagioclase in the till at locations like Leka, Norway, results in the enrichment of alumina in the cement, leading to the formation of M-A-S-H. mdpi.comnih.gov The resulting material is typically amorphous or consists of a mixture of nanocrystalline Mg-rich phyllosilicates. mdpi.com These naturally occurring M-A-S-H cements are of interest as they provide natural analogs for understanding the long-term stability and performance of engineered magnesium-based cements, which are being explored as low-CO₂ alternatives to Portland cement. lyellcollection.orgmdpi.com The study of these natural cements, or "magsilcrete," offers insights into the potential mineral sources and reaction mechanisms for producing more sustainable construction materials. mdpi.comnih.gov
Geochemical Significance and Environmental Interactions
The geochemical behavior of hydrated magnesium silicates is of significant interest due to their reactivity and abundance. Found in ultramafic rocks, these minerals form through the alteration of primary minerals like olivine. core.ac.uklyellcollection.org This natural formation process hints at their potential for engineered environmental applications, where their reactive nature can be harnessed for beneficial purposes.
Relevance to Geological Storage of Carbon Dioxide (CO₂)
Hydrated magnesium silicates, particularly minerals like serpentine (Mg₃Si₂O₅(OH)₄) and olivine (Mg₂SiO₄), are prime candidates for ex situ mineral carbonation, a technology for the geological storage of CO₂. core.ac.ukcore.ac.uk This process mimics natural weathering by reacting CO₂ with magnesium-rich minerals to form stable carbonate minerals, such as magnesite (MgCO₃), effectively locking away the greenhouse gas in a solid, geologically stable form. core.ac.ukcore.ac.uk
The fundamental chemical reactions are:
Olivine: Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ core.ac.uk
Serpentine: Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O core.ac.uk
Research has shown that while olivine is more reactive, serpentine is more abundant and has a natural capacity to buffer the acidic conditions created when CO₂ dissolves in water, which aids the carbonation process. core.ac.ukcore.ac.uk The primary challenge and rate-limiting step in this process is the slow dissolution of the silicate mineral to release magnesium ions. geoscienceworld.org Various methods, including thermal pretreatment and the use of additives like sodium bicarbonate, have been explored to accelerate these reaction rates, with some studies achieving nearly 100% carbonation conversion in a matter of hours under optimized conditions. geoscienceworld.orgnih.govresearchgate.net This technology offers a promising pathway for long-term, safe CO₂ sequestration. core.ac.uk
| Mineral | General Reaction | Key Advantages | Challenges | Reported Conversion Rate |
|---|---|---|---|---|
| Olivine (Mg₂SiO₄) | Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ | Higher reactivity compared to serpentine. geoscienceworld.org | Less abundant than serpentine. core.ac.uk | Up to 100% in 4 hours (with additives, sub-10 μm particles). nih.govresearchgate.net |
| Serpentine (Mg₃Si₂O₅(OH)₄) | Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O | More abundant, natural pH buffering capacity. core.ac.ukcore.ac.uk | Slower reaction kinetics, often requires pre-treatment. core.ac.ukgeoscienceworld.org | 78% in 30 minutes (in NaHCO₃/NaCl solution). researchgate.net |
Immobilization of Hazardous Elements in Natural Systems
The porous and layered molecular structure of hydrated magnesium silicates makes them effective natural sorbents for hazardous elements. nih.govnih.gov Minerals such as sepiolite and palygorskite, which are fibrous hydrated magnesium silicates, exhibit a significant capacity for adsorbing heavy metal cations from contaminated water and soil. researchgate.net Their large surface area and the presence of active M-OH (metal-hydroxyl) groups provide numerous sites for complexation with contaminants. researchgate.net
Studies have demonstrated the effectiveness of these minerals in immobilizing a range of hazardous elements, including heavy metals like copper (Cu), zinc (Zn), cadmium (Cd), and nickel (Ni), as well as radionuclides like cesium (Cs). nih.govresearchgate.net Research on competitive sorption shows a preferential uptake, with palygorskite, for instance, adsorbing metals in the order of Cu > Zn > Cd > Ni. researchgate.net This property is beneficial for the chemical encapsulation of radioactive waste, where magnesium silicate hydrate (M-S-H) cements can offer better immobilization compared to traditional Portland cement due to their lower pH and high adsorption capacity. nih.govresearchgate.net The M-S-H gel system's ability to trap hazardous ions within its structure makes it a valuable material for environmental remediation and waste management. nih.gov
| Mineral | Hazardous Element | Sorption Mechanism | Observed Sorption Sequence | Reference |
|---|---|---|---|---|
| Palygorskite | Cu, Zn, Cd, Ni | Complexation with surface M-OH groups | Cu > Zn > Cd > Ni | researchgate.net |
| Sepiolite | Cu, Zn, Cd, Ni | Surface adsorption | Cu preferentially retained over Ni, Zn, Cd | researchgate.net |
| M-S-H Cement | Cesium (Cs) | Adsorption and physical encapsulation | Effective immobilization reported | nih.gov |
Interaction with Groundwater and Seawater in Material Degradation
The interaction of magnesium silicate hydrates with groundwater and seawater is particularly relevant to the durability of cement-based materials. In marine environments, traditional Portland cement can degrade through magnesium attack. nih.govresearchgate.net Magnesium ions (Mg²⁺) from seawater can react with cement hydrates, leading to the decalcification of the primary binding phase, calcium-silicate-hydrate (C-S-H), and the formation of non-binding magnesium silicate hydrate (M-S-H) phases. nih.govresearchgate.net This process can compromise the structural integrity of the material, causing a collapse of the surface. researchgate.net
The reaction sequence typically involves:
Mg²⁺ from seawater reacts with hydroxide (B78521) ions (OH⁻) in the cement's pore solution to form brucite (Mg(OH)₂). nih.gov
This consumption of OH⁻ lowers the pH, promoting the dissolution of the protective portlandite layer and the decalcification of C-S-H. nih.gov
The released silica from the decomposed C-S-H then reacts with Mg²⁺ to form M-S-H. nih.govresearchgate.net
While detrimental to calcium-based cements, the controlled formation of M-S-H is the basis for specialized magnesium-based cements. mdpi.com These cements, formed by reacting magnesium oxide with a silica source, are being developed for applications requiring compatibility with specific geological environments, such as radioactive waste disposal in clay formations, due to their lower pH. nih.govresearchgate.net The natural occurrence of M-S-H as a cementing agent in geological formations, preserved over long time spans, suggests a high intrinsic durability for these materials under specific geochemical conditions. mdpi.com
Historical Perspective of Scientific Investigations on Magnesium Trisilicate Hydrate
Early Scientific Characterization and Discovery of Adsorptive Properties
The initial scientific inquiry into magnesium trisilicate (B10819215) hydrate (B1144303), a compound of magnesium oxide and silicon dioxide with a variable amount of water, was largely driven by its therapeutic applications as an antacid. drugfuture.comsmolecule.com Early characterization focused on its fundamental chemical properties and its capacity to neutralize gastric acid. patsnap.com It was identified as a fine, white, odorless, and tasteless powder, free from grittiness. google.com The United States Pharmacopeia (USP) established standards for its composition, requiring it to contain not less than 20.0 percent of magnesium oxide (MgO) and not less than 45.0 percent of silicon dioxide (SiO2). drugfuture.comnewdruginfo.com
A key discovery in the early scientific investigation of magnesium trisilicate hydrate was its significant adsorptive properties. consensus.app Researchers found that beyond its acid-neutralizing capabilities, the compound could adsorb various substances. This was particularly notable in the pharmaceutical field for its ability to mask the bitter taste of certain drugs by adsorbing the medicinal compounds. google.comgoogle.com This adsorptive capacity was found to be linked to its physical structure, specifically its high surface area and porous nature. google.comustb.edu.cn
Initial analytical methods for characterization were primarily based on classical wet chemistry techniques. These included titration to determine the magnesium oxide content and gravimetric analysis for silicon dioxide. drugfuture.comnewdruginfo.com A traditional bead test using sodium ammonium (B1175870) phosphate (B84403) on a platinum loop was a qualitative method to identify the presence of silica (B1680970), which would float in the fused bead, creating a web-like structure upon cooling. drugfuture.comnewdruginfo.com
The adsorptive properties were not uniform across all preparations of magnesium trisilicate. It was discovered that specific synthesis methods could yield a product with a significantly enhanced surface area and a flake-like structure with multiple interstitial spaces, leading to superior adsorptive potential. google.comgoogle.com This was a crucial finding that differentiated therapeutic grades of magnesium trisilicate from simpler chemical mixtures of magnesium and silicon oxides.
| Property | Early Characterization Findings |
| Composition | A compound of Magnesium Oxide (MgO) and Silicon Dioxide (SiO2) with varying proportions of water. drugfuture.com |
| Physical Appearance | Fine, white, odorless powder, free from grittiness. google.com |
| Acid Neutralization | Possesses good acid neutralizing properties, though the reaction can be slow. patsnap.comwikipedia.org |
| Adsorptive Capacity | High capacity to adsorb various substances, including drugs and toxins. consensus.appgoogle.comnih.gov |
| Key Structural Feature for Adsorption | High surface area and porous, flake-like structure with interstitial spaces. google.comgoogle.com |
Evolution of Structural Understanding and Analytical Techniques
The understanding of the structure of magnesium trisilicate hydrate has evolved significantly from its initial description as a simple compound. Early investigations acknowledged its hydrated and somewhat variable composition, but the true complexity of its structure was not well understood. researchgate.net It was generally considered to be an amorphous material, lacking a well-defined crystalline structure that could be easily characterized by early X-ray diffraction (XRD) techniques. ustb.edu.cnresearchgate.net
The advent of more sophisticated analytical techniques has been pivotal in refining the structural model of magnesium trisilicate hydrate. While XRD confirmed its largely amorphous nature, the application of other methods provided deeper insights into its local atomic arrangement and surface characteristics. ustb.edu.cnresearchgate.netnih.gov
Key Analytical Techniques and Their Contributions:
Infrared (IR) Spectroscopy: IR analysis helped to identify the presence of Si-O and Mg-O bonds, as well as water molecules and hydroxyl groups (Si-OH and Mg-OH) within the structure, confirming its hydrated nature. ustb.edu.cnrsc.org
Thermal Analysis (TG/DTA): Thermogravimetric and Differential Thermal Analysis have been employed to study the dehydration process and the thermal stability of the compound. These techniques provide information on the different types of water present (adsorbed and structural) and how they are lost upon heating. ustb.edu.cnresearchgate.netrsc.org
Brunauer-Emmett-Teller (BET) Surface Area Analysis: The development of the BET method was crucial in quantifying the high surface area of magnesium trisilicate, which is fundamental to its adsorptive properties. Research has shown that specific synthesis methods can produce magnesium trisilicate with surface areas exceeding 400 m²/g. google.comgoogle.comustb.edu.cn This technique also allows for the characterization of its porous structure, including pore volume and size distribution. ustb.edu.cnresearchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: More recently, advanced techniques like solid-state NMR have provided a more detailed picture of the local environment of silicon atoms within the amorphous structure. For instance, 29Si NMR studies on magnesium silicate (B1173343) hydrates (M-S-H) have revealed the presence of different silicate species (Qn units), indicating a degree of short-range order within the amorphous matrix. rsc.orgrsc.orgresearchgate.net These studies have suggested the existence of sub-nanometric domains with "chrysotile-like" and "talc-like" structures. rsc.orgresearchgate.net
This evolution in analytical capabilities has led to a more nuanced understanding of magnesium trisilicate hydrate not as a simple, uniform substance, but as a complex, amorphous material with a high surface area and a layered, albeit disordered, structure. This intricate structure is now understood to be the basis for its valuable adsorptive and neutralizing properties. rsc.orgrilem.net
| Analytical Technique | Information Gained on Magnesium Trisilicate Hydrate Structure |
| X-ray Diffraction (XRD) | Confirmed the generally amorphous (non-crystalline) nature of the compound. ustb.edu.cnresearchgate.net |
| Infrared (IR) Spectroscopy | Identified characteristic chemical bonds (Si-O, Mg-O) and the presence of hydroxyl groups and water. ustb.edu.cnrsc.org |
| Thermal Analysis (TG/DTA) | Characterized the dehydration process and thermal stability, indicating different forms of water in the structure. ustb.edu.cnresearchgate.net |
| BET Surface Area Analysis | Quantified the high specific surface area and porosity, explaining its adsorptive capacity. google.comustb.edu.cn |
| Solid-State NMR Spectroscopy | Revealed details of the local atomic environment of silicon, suggesting short-range order and layered structural motifs. rsc.orgrsc.org |
Q & A
Basic: What standardized methods are recommended by the USP for quantifying magnesium oxide (MgO) and silicon dioxide (SiO₂) content in magnesium trisilicate hydrate?
Answer:
The United States Pharmacopeia (USP) specifies gravimetric and titrimetric methods for assaying MgO and SiO₂. For MgO, dissolve the compound in hydrochloric acid, neutralize with ammonium hydroxide, and precipitate magnesium ions as magnesium ammonium phosphate, followed by ignition to Mg₂P₂O₇ . For SiO₂, treat the residue post-acid digestion with hydrofluoric acid; the weight loss corresponds to SiO₂ content. Ensure calibration against USP reference standards (e.g., USP Magnesium Oxide RS) to validate accuracy .
Basic: What analytical techniques are essential for assessing purity and identifying contaminants (e.g., chloride, sulfate) in magnesium trisilicate hydrate?
Answer:
- Chloride Detection: Use silver nitrate titration after dissolving the sample in nitric acid. A turbidity threshold of ≤0.5% is acceptable per USP guidelines .
- Sulfate Analysis: Precipitate sulfate ions with barium chloride under acidic conditions; compare turbidity against a control .
- Loss on Drying: Heat a sample to 105°C until constant weight to determine free and bound water content, critical for stoichiometric calculations .
Advanced: How can researchers address variability in hydration states (xH₂O) during material characterization?
Answer:
Hydration variability impacts stoichiometry and reactivity. Use thermogravimetric analysis (TGA) to quantify water loss across temperature ranges (e.g., 100–800°C) and correlate with X-ray diffraction (XRD) to identify crystalline phases . For reproducible results, standardize storage conditions (e.g., desiccators at 25°C) and document ambient humidity during experiments .
Advanced: How should discrepancies in acid-neutralizing capacity data be reconciled across studies?
Answer:
Acid consumption capacity (measured in mEq/g) varies due to differences in hydration, particle size, and impurities. Standardize testing protocols:
- Use 0.1N HCl under controlled agitation (e.g., 37°C, 2 hours) .
- Account for residual alkalinity from unreacted MgO by back-titration with NaOH .
- Compare results against USP-grade reference materials to isolate methodological vs. material variability .
Advanced: What methodologies are effective for studying the thermal stability and decomposition products of magnesium trisilicate hydrate?
Answer:
- Differential Scanning Calorimetry (DSC): Identify endothermic peaks (e.g., dehydration at ~200°C) and exothermic phase transitions .
- Fourier-Transform Infrared Spectroscopy (FTIR): Track OH⁻ loss and SiO-Mg bond reorganization post-dehydration .
- Mass Spectrometry (MS): Detect gaseous byproducts (e.g., H₂O, CO₂ if carbonates are present) during pyrolysis .
Advanced: What advanced spectroscopic or computational techniques complement traditional USP methods for structural elucidation?
Answer:
- Solid-State NMR: Resolve Si-O-Mg bonding environments to differentiate amorphous vs. crystalline phases .
- Density Functional Theory (DFT): Model hydration energetics and predict stable polymorphs .
- Synchrotron XRD: Achieve high-resolution phase identification for trace impurities or metastable intermediates .
Basic: What safety protocols are critical when handling magnesium trisilicate hydrate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved N95 respirators, nitrile gloves, and lab coats to avoid inhalation/contact .
- Ventilation: Perform dust-generating steps in fume hoods to limit airborne exposure (TLV: 10 mg/m³ total dust) .
- Spill Management: Avoid dry sweeping; use HEPA vacuums and wet methods to minimize dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
